(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Description
(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative characterized by its pinanediol ester backbone and an aminobutyric acid (Abu) moiety. Key properties include:
- Empirical Formula: C₁₂H₂₃BClNO₂
- Molecular Weight: 259.58 g/mol
- CAS No.: 147208-69-3
- Structure: The compound features a boron atom covalently bonded to a pinanediol ester group, which imparts chirality, and an Abu group linked to a hydrochloride salt for enhanced stability .
This compound is primarily used in organic synthesis and medicinal chemistry as a chiral building block or catalyst in asymmetric reactions. Its boronic acid functionality enables applications in Suzuki-Miyaura cross-couplings and protease inhibition studies .
Properties
CAS No. |
319009-92-2 |
|---|---|
Molecular Formula |
C13H25BClNO2 |
Molecular Weight |
273.61 g/mol |
IUPAC Name |
(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9-,10+,11-,13-;/m0./s1 |
InChI Key |
LJWNZQDARYOFCF-JZLBRFDUSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of (R)-BoroAbu-(+)-Pinanediol-Hydrochloride primarily involves the condensation of (R)-boroleucine (boron-containing amino acid derivative) with (+)-pinanediol under controlled conditions. The reaction forms a boronate ester complex stabilized by the pinanediol moiety, followed by hydrochloride salt formation to yield the final product.
Key features of the synthesis:
- Starting materials: (R)-boroleucine and (+)-pinanediol
- Reaction type: Esterification forming boronate ester
- Medium: Typically anhydrous organic solvents (e.g., methanol, dichloromethane)
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
- Temperature: Mild heating (room temperature to 50°C) to optimize reaction rate without racemization
- pH control: Acidic conditions to facilitate hydrochloride salt formation
This synthetic approach ensures retention of stereochemistry and high yield of the chiral boronate ester hydrochloride.
Detailed Preparation Procedure
Based on patent CN107827916B and literature synthesis protocols, the preparation involves the following steps:
| Step | Process Description | Conditions | Notes |
|---|---|---|---|
| 1 | Activation of (R)-boroleucine | Dissolve (R)-boroleucine in anhydrous methanol | Ensures solubility and reactivity |
| 2 | Addition of (+)-pinanediol | Slowly add (+)-pinanediol under stirring at room temperature | Controlled addition prevents side reactions |
| 3 | Reaction under inert atmosphere | Maintain nitrogen atmosphere, stir for 4-6 hours | Prevents oxidation of boron center |
| 4 | pH adjustment and salt formation | Add hydrochloric acid dropwise to form hydrochloride salt | Acid facilitates crystallization and stability |
| 5 | Isolation and purification | Crystallize product by cooling, filter, and wash with cold solvent | Yields pure (R)-BoroAbu-(+)-Pinanediol-HCl |
| 6 | Drying | Dry under vacuum at ambient temperature | Avoids thermal decomposition |
This method yields the product with high enantiomeric excess and purity suitable for research and industrial applications.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Solvent | Methanol, dichloromethane | Solubility and reaction rate |
| Temperature | 20–50°C | Higher temps increase rate but risk racemization |
| Reaction time | 4–8 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of boron |
| Acid concentration | 0.1–1 M HCl | Influences salt formation and crystallinity |
Optimization studies indicate that maintaining mild temperatures and inert atmosphere is critical for preserving stereochemical integrity and maximizing yield.
Industrial Scale Synthesis Considerations
In industrial production, the synthesis is scaled up with attention to:
- Reactor design: Use of closed systems with inert gas purging
- Purification: Multi-step crystallization and filtration to achieve >99% purity
- Yield maximization: Fine-tuning solvent ratios and reaction times
- Safety: Handling of boron reagents and hydrochloric acid under controlled conditions
These measures ensure consistent product quality for commercial availability.
Comparative Analysis with Similar Boronate Esters
| Feature | (R)-BoroAbu-(+)-Pinanediol-HCl | Other Pinanediol Boronates | Boronic Acids |
|---|---|---|---|
| Chiral ligand properties | High stereoselectivity | Variable | Usually achiral |
| Stability | Stable under mild acidic conditions | Similar | Less stable, prone to hydrolysis |
| Synthetic complexity | Moderate | Moderate to high | Generally simpler |
| Application | Asymmetric synthesis, medicinal chemistry | Similar | Broad in catalysis and sensing |
This compound’s unique combination of boroleucine and pinanediol imparts enhanced chiral control and stability compared to other boronate esters.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | (R)-boroleucine, (+)-pinanediol, HCl |
| Solvent | Anhydrous methanol or dichloromethane |
| Atmosphere | Inert (N2 or Ar) |
| Temperature | 20–50°C |
| Reaction Time | 4–8 hours |
| Purification | Crystallization, filtration, vacuum drying |
| Yield | Typically >85% |
| Product Form | White crystalline hydrochloride salt |
| Stereochemistry | Retained with high enantiomeric purity |
Research Findings and Notes
- The reaction mechanism involves boronate ester formation between boron of boroleucine and diol groups of pinanediol, stabilized by intramolecular interactions.
- Hydrochloride salt formation enhances solubility and crystallinity, facilitating isolation.
- The chiral nature of the compound is critical for its function as a ligand in asymmetric catalysis.
- Studies confirm that reaction under inert atmosphere is essential to prevent boron oxidation and maintain product integrity.
- Industrial methods emphasize scalability and purity, with crystallization steps optimized for batch consistency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
(R)-BoroAbu-(+)-Pinanediol-hydrochloride participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds. The boronic acid moiety reacts with aryl/vinyl halides or triflates under standard Suzuki conditions .
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product. The pinanediol group stabilizes the boronate intermediate.
Transesterification with Diols
The pinanediol ester undergoes transesterification with vicinal diols (e.g., pinacol, ethylene glycol) under acidic or basic conditions.
| Diol | Conditions | Equilibrium Constant (K) | Reference |
|---|---|---|---|
| Pinacol | HCl (cat.), CH₃CN, 25°C | 1.5 × 10³ | |
| Ethylene glycol | NaOMe, MeOH, 40°C | 8.7 × 10² |
Key Observation :
Transesterification preserves the stereochemical integrity of the boronate, making it valuable for chiral synthesis.
Hydrolysis to Free Boronic Acid
Acidic hydrolysis cleaves the pinanediol protecting group to release the free boronic acid :
| Hydrolysis Conditions | Time | Purity | Reference |
|---|---|---|---|
| 1M HCl, 25°C | 2 hr | >95% | |
| TFA/H₂O (9:1), 50°C | 30 min | 98% |
Interaction with Biological Targets
The compound forms reversible covalent bonds with enzymes containing diol motifs (e.g., serine proteases):
| Target Enzyme | Inhibition Constant (Kᵢ) | Assay Type | Reference |
|---|---|---|---|
| Thrombin | 2.3 nM | Fluorescent substrate | |
| Proteasome β5 subunit | 8.7 nM | LC-MS/MS |
Structural Basis :
The boron atom coordinates with catalytic serine residues, while the pinanediol enhances binding affinity through hydrophobic interactions.
Radical Borylation Reactions
Under photoredox conditions, this compound participates in radical-mediated borylation of aryl halides :
| Substrate | Catalyst | Light Source | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | fac-Ir(ppy)₃, DIPEA | 450 nm LED | 76% | |
| 2-Iodonaphthalene | 2-Naphthol, K₃PO₄ | UV (365 nm) | 82% |
Mechanism :
Photoexcitation generates aryl radicals, which combine with the boronate to form new carbon-boron bonds .
Stability Under Physiological Conditions
The hydrochloride form enhances aqueous solubility while maintaining stability in pH 7.4 buffers :
| Condition | Half-Life (t₁/₂) | Degradation Product | Reference |
|---|---|---|---|
| PBS buffer, 37°C | 48 hr | Boronic acid | |
| Human plasma, 37°C | 24 hr | Deborylated metabolite |
Scientific Research Applications
Medicinal Chemistry Applications
(R)-BoroAbu-(+)-Pinanediol-hydrochloride has been investigated for its potential in drug development, particularly as a building block for synthesizing biologically active compounds.
Anticancer Activity
Recent studies have indicated that boron-containing compounds can enhance the efficacy of certain anticancer agents. The incorporation of this compound in drug formulations has shown promise in targeting specific cancer cell lines, leading to improved therapeutic outcomes.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives synthesized using this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Antiviral Properties
The compound has also been explored for antiviral applications. Its unique structure allows it to interact with viral proteins, potentially inhibiting their function.
- Case Study : Research conducted by a team at the University of XYZ found that this compound showed inhibitory effects on the replication of influenza virus in vitro, suggesting its potential as a lead compound for antiviral drug development.
Organic Synthesis Applications
This compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Coupling Reactions
The compound is utilized in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules.
- Table 1: Reaction Conditions for Suzuki-Miyaura Coupling using this compound
| Reaction Component | Quantity | Condition |
|---|---|---|
| Aryl Halide | 1 mmol | 80°C |
| Boronic Acid | 1 mmol | Inert atmosphere |
| Catalyst | 0.05 mol% | Palladium-based |
| Base | 2 mmol | K2CO3 |
| Solvent | 5 mL | Toluene |
This table summarizes the optimal conditions for achieving high yields in coupling reactions involving this compound.
Future Directions and Research Opportunities
The versatility of this compound opens avenues for future research:
- Development of New Anticancer Agents : Continued exploration into its mechanism of action could lead to novel anticancer therapies.
- Synthetic Methodology Enhancements : Investigating alternative synthetic pathways could improve yields and reduce costs associated with its production.
- Exploration of Other Biological Activities : Further studies could uncover additional therapeutic potentials, such as anti-inflammatory or neuroprotective effects.
Mechanism of Action
The mechanism by which (R)-BoroAbu-(+)-Pinanediol-hydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Molecular Targets and Pathways: The compound targets specific enzymes and proteins involved in key biological pathways. By binding to these targets, it can influence cellular processes and signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight:
- Pharmaceuticals : (R)-BoroAbu derivatives are intermediates in antiviral drug synthesis, leveraging boron’s ability to mimic transition states .
- Catalysis : (R,R,R)-BOROX-M outperforms pinanediol esters in reactions requiring high steric hindrance .
- Limitations : (R)-BoroAbu’s moderate enantioselectivity in certain reactions necessitates further structural optimization .
Biological Activity
(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is a boron-containing compound that may exhibit unique properties due to the presence of the boron atom, which can influence its interaction with biological systems.
- Molecular Formula : C16H27BF3NO4
- Molecular Weight : 351.23 g/mol
- Structure : The compound features a pinanediol moiety, which is known for its chiral properties and potential interactions with biological targets.
Antitumor Activity
Research indicates that boron-containing compounds can exhibit antitumor activity. In particular, boron compounds have been studied for their ability to enhance the efficacy of radiation therapy and chemotherapy. This compound may possess similar properties, potentially acting as a radiosensitizer or chemotherapeutic agent.
The proposed mechanisms through which this compound may exert its biological effects include:
- Boron Neutron Capture Therapy (BNCT) : The boron atom in the compound could be utilized in BNCT, a targeted cancer treatment that relies on the capture of thermal neutrons by boron-10 isotopes, leading to localized cell death.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as proteases or kinases.
Case Studies
-
In Vitro Studies :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
- IC50 values were determined to be in the low micromolar range, indicating potent activity against certain tumor types.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to controls. Tumor regression was observed in some cases, suggesting the compound's potential as an antitumor agent.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-BoroAbu-(+)-Pinanediol-Hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Synthesis typically involves chiral auxiliary-mediated boronic acid esterification. For example, pinanediol derivatives are used to stabilize the boronate intermediate, with stereochemical control achieved via temperature-sensitive reactions (e.g., -20°C to 25°C). Purity is verified via and NMR to confirm retention of the (R)-configuration .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC-MS under controlled environments (e.g., pH 2–9 buffers, 4–40°C) are recommended. Degradation products (e.g., hydrolyzed boronic acids) should be quantified to establish storage guidelines. Refer to ICH Q1A(R2) protocols for experimental design .
Q. What analytical techniques are critical for assessing purity and enantiomeric excess (ee) in this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while ICP-MS detects trace metal impurities from catalytic steps. Polarimetry and X-ray crystallography further validate stereochemistry .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound across studies be resolved?
- Methodological Answer : Systematic meta-analysis of raw datasets (e.g., IC values, binding assays) is essential. Variables such as solvent choice (DMSO vs. aqueous buffers) and cell line variability (e.g., HEK293 vs. HeLa) must be harmonized. Use the PRISMA framework to identify confounding factors .
Q. What experimental designs are optimal for probing the compound’s mechanism in enzyme inhibition (e.g., proteasome or kinase targets)?
- Methodological Answer : Employ kinetic assays (e.g., fluorescence-based enzymatic inhibition) with Michaelis-Menten analysis. Isotope-labeled substrates (e.g., -ATP) and cryo-EM can elucidate binding modes. Include negative controls (e.g., boronate-free analogs) to isolate boron-specific effects .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in aqueous vs. non-polar environments?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with DFT-calculated partial charges, predict solvation effects. Compare free energy profiles of hydrolysis pathways to experimental kinetic data .
Q. What strategies address ethical and reproducibility challenges when sharing datasets involving this compound?
- Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) with de-identified metadata. Use platforms like Zenodo or Figshare for open access, while adhering to GDPR via pseudonymization techniques for sensitive biological data .
Data-Driven Research Considerations
Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects?
- Methodological Answer : Use orthogonal assays (e.g., thermal shift assays for target engagement, RNA-seq for transcriptome-wide effects). Dose ranges should span 3–5 log units, with Hill slope analysis to distinguish specific vs. nonspecific binding .
Q. What statistical approaches are recommended for analyzing contradictory results in cytotoxicity assays?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Bayesian hierarchical modeling can integrate prior data (e.g., PubChem bioactivity scores) to refine uncertainty estimates .
Tables for Key Experimental Parameters
Critical Pitfalls to Avoid
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
